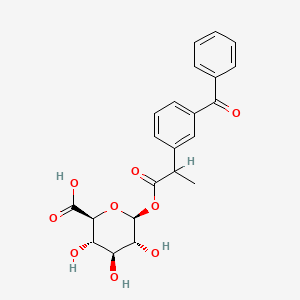

Ketoprofen glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-LYFYOZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998002 | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76690-94-3 | |

| Record name | Ketoprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ketoprofen glucuronide synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Ketoprofen Glucuronide

Executive Summary

Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, widely utilized for its analgesic and anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[3] In humans, the primary route of elimination for ketoprofen is hepatic metabolism via glucuronidation, a Phase II conjugation reaction that attaches a glucuronic acid moiety to the drug's carboxylic acid group.[3][4] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), yields ketoprofen acyl glucuronide, a more water-soluble metabolite readily excreted in the urine.[4][5]

The synthesis and subsequent purification of this metabolite are of paramount importance for researchers in drug development and metabolism. Access to pure this compound is essential for its use as an analytical standard in pharmacokinetic studies, for investigating its potential to form covalent adducts with proteins, and for studying drug-drug interactions involving UGT enzymes.[6][7][8] This guide provides a detailed exploration of the core methodologies for synthesizing and purifying this compound, grounded in established scientific principles and practical laboratory considerations.

Part 1: Synthesis Methodologies for this compound

The generation of this compound can be broadly categorized into two distinct approaches: enzymatic synthesis, which mimics the physiological metabolic pathway, and chemical synthesis, which offers scalability through classical organic chemistry reactions. The choice between these methods is dictated by the desired scale, required stereochemical purity, and available resources.

Enzymatic Synthesis: A Biomimetic Approach

Enzymatic synthesis leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs) to conjugate ketoprofen with glucuronic acid. This method is highly valued for its exceptional specificity, yielding the biologically relevant 1-β-O-acyl glucuronide.[9]

Causality and Rationale: This approach directly replicates the in vivo process. UGT enzymes, particularly isoforms like UGT1A9 and UGT2B7, are the primary catalysts for NSAID glucuronidation in the human liver.[10] The reaction requires the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), as the sugar donor.[5][11] The use of either recombinant UGT enzymes or preparations of human liver microsomes (HLMs) ensures that the synthesis is stereospecific and proceeds under mild, physiological conditions, thus minimizing byproduct formation and degradation of the labile acyl glucuronide product.

Caption: Enzymatic synthesis pathway of this compound.

Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes

-

Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 100 µM ketoprofen (from a stock in methanol), and 1 mg/mL human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA), to a final concentration of 2 mM.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle agitation. The optimal time should be determined empirically by monitoring product formation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Collection: Carefully collect the supernatant, which contains the synthesized this compound, for subsequent purification and analysis.

Chemical Synthesis: The Koenigs-Knorr Reaction

For larger-scale production, chemical synthesis is the preferred method. The most established route is the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol (or in this case, a carboxylic acid) using a glycosyl halide.[12][13]

Causality and Rationale: This reaction proceeds via the formation of an oxocarbenium ion intermediate from a protected glucuronyl halide donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate.[14] Ketoprofen acts as the nucleophile, attacking the anomeric carbon. A heavy metal salt, such as cadmium carbonate or silver carbonate, is used as a promoter to facilitate the departure of the halide.[12][15] A critical aspect of this method is the use of protecting groups (acetyl esters) on the glucuronic acid moiety to prevent side reactions. These groups must be removed in a final deprotection step. While scalable, this method often yields a mixture of α and β anomers and requires careful optimization to minimize the formation of orthoester byproducts.[13][14]

Caption: Chemical synthesis workflow via the Koenigs-Knorr reaction.

Experimental Protocol: Chemical Synthesis and Deprotection

-

Reaction Setup: To a solution of ketoprofen (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane), add cadmium carbonate (2 equivalents).[15] Stir the suspension under an inert atmosphere (e.g., nitrogen).

-

Glycosylation: Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate (1.2 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the resulting crude protected glucuronide by flash column chromatography.

-

Deprotection: Dissolve the purified intermediate in dry methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours.

-

Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate to yield the final this compound.

Comparison of Synthesis Methods

| Feature | Enzymatic Synthesis | Chemical Synthesis |

| Specificity | High (yields 1-β-O-acyl isomer) | Low (yields α/β anomer mixture) |

| Reaction Conditions | Mild (Physiological pH, 37°C) | Harsher (Anhydrous solvents, catalysts) |

| Scale | Microgram to milligram | Milligram to gram |

| Reagents | Specialized (Enzymes, UDPGA) | Standard organic reagents |

| Complexity | Simpler reaction, complex reagent prep | Multi-step (protection/deprotection) |

| Byproducts | Minimal | Orthoesters, isomers |

Part 2: Purification and Characterization

The purification of this compound is a critical step, complicated by the inherent instability of the acyl glucuronide linkage, which is susceptible to hydrolysis and intramolecular acyl migration.[9] The primary goal is to isolate the desired product from unreacted starting materials, reaction byproducts, and any isomeric forms.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for both the analysis and purification of ketoprofen and its glucuronide metabolite.[16][17][18]

Principle of Separation: The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Ketoprofen, being more lipophilic, is retained longer on the column than its more polar glucuronide conjugate.

Self-Validating System:

-

Stationary Phase: A C18 column is the most common choice, providing excellent retention and resolution.[18][19] For separating the R- and S-enantiomers of the glucuronide, a chiral stationary phase is required.[20]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic pH helps to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and better retention.

-

Detection: UV detection at approximately 260 nm is highly effective due to the strong absorbance of ketoprofen's benzophenone chromophore.[19] For unambiguous identification, coupling HPLC with mass spectrometry (LC-MS) is definitive.[20]

Experimental Protocol: Semi-Preparative HPLC Purification

-

System Setup: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: Prepare Mobile Phase A (10 mM ammonium acetate in water, pH 5.0) and Mobile Phase B (acetonitrile).

-

Sample Preparation: Dissolve the crude synthesis product in a minimal amount of the initial mobile phase composition (e.g., 80% A / 20% B).

-

Elution Program: Run a linear gradient, for example, from 20% B to 70% B over 30 minutes, at a flow rate of 4-5 mL/min.

-

Fraction Collection: Monitor the eluent at 260 nm and collect fractions corresponding to the this compound peak.

-

Post-Purification: Combine the relevant fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Solid-Phase Extraction (SPE)

SPE is an effective technique for sample cleanup, concentration, and preliminary purification, especially for removing salts or highly polar/nonpolar impurities prior to HPLC.[21][22]

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Protocol: SPE Cleanup using a C18 Cartridge

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the aqueous solution of the crude reaction mixture onto the cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute highly polar impurities.

-

Elution: Elute the this compound with 2-3 mL of 80% methanol in water.

-

Collection: Collect the eluate for analysis or further purification by HPLC.

Characterization

The identity and purity of the final product must be confirmed:

-

LC-MS: To verify the correct molecular weight (for C₂₂H₂₂O₉, the expected monoisotopic mass is ~430.13 g/mol ).[23][24]

-

NMR Spectroscopy: To confirm the covalent structure, the attachment site (acyl linkage), and the anomeric configuration (β-isomer).[9]

-

Analytical HPLC: To assess purity by calculating the peak area percentage of the final product.

Conclusion

The successful synthesis and purification of this compound are achievable through both biomimetic enzymatic pathways and scalable chemical reactions. The enzymatic approach offers unparalleled specificity, yielding the correct biological isomer, making it ideal for creating analytical standards for metabolic studies. Conversely, the Koenigs-Knorr chemical synthesis, despite its complexities regarding stereocontrol and purification, provides a viable route for producing larger quantities of the material.

Regardless of the synthetic route chosen, rigorous purification, primarily by RP-HPLC, is non-negotiable. The inherent reactivity of the acyl glucuronide demands careful handling and optimized purification conditions to prevent degradation. Proper characterization by techniques such as LC-MS and NMR is the final, essential step to validate the integrity of the synthesized metabolite, ensuring its suitability for downstream applications in drug development and clinical research.

References

-

Kuehl, G. E., Lampe, J. W., Potter, J. D., & Bigler, J. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 33(7), 1027-1035. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ketoprofen? Patsnap. [Link]

-

Al-Sabbagh, R., & Al-Ani, M. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(10), 1269. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Semantic Scholar. [Link]

-

Ohno, S., & Nakajin, S. (2009). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Expert Opinion on Drug Metabolism & Toxicology, 5(2), 155-172. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2010). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Drug Metabolism Reviews, 34(1-2), 199-209. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0010334). HMDB. [Link]

-

Birlirakis, N. (2013). Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. [Link]

-

Ruel, R., & Le Guellec, C. (1995). Stereoselective irreversible binding of ketoprofen glucuronides to albumin. Characterization of the site and the mechanism. Drug Metabolism and Disposition, 23(6), 667-673. [Link]

-

Meunier, J. R., Verbeeck, R. K., & Laufen, H. (1999). Glucuronidation Kinetics of R,S-ketoprofen in Adjuvant-Induced Arthritic Rats. Pharmaceutical Research, 16(8), 1313-1318. [Link]

-

Grönberg, G., & Gill, I. (1999). Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide. Drug Metabolism and Disposition, 27(8), 963-968. [Link]

-

D'Andrea, F., & Al-Halfawy, A. (2018). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 23(12), 3165. [Link]

-

Sahu, J. K., & Banerjee, L. (2009). Synthesis and Biological Properties of Ketoprofen Glucopyranoside Conjugates. Asian Journal of Chemistry, 21(5), 3443-3448. [Link]

-

Ahamed, M. E. H., & Al-Suhaimi, O. A. (2019). A molecularly imprinted polymer as solid phase extraction sorbent for ketoprofen determination in water and artificial serum prior to HPLC. Polymers, 11(11), 1779. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(6), 863-870. [Link]

-

Jin, W. F., Yu, L. D., Li, H. J., Yuan, M. W., Li, H. L., Jiang, D. B., Yuan, M. L., & Jiang, L. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Yunnan University: Natural Sciences Edition, 43(1), 147-151. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). Koenigs–Knorr Reaction of 7 and 8. ResearchGate. [Link]

-

Levoin, N., et al. (2002). Synthesis and Biological Testing of Acyl-CoA–Ketoprofen Conjugates as Selective Irreversible Inhibitors of COX-2. ResearchGate. [Link]

-

Szabó, I., et al. (2024). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molecules, 29(10), 2297. [Link]

-

Ishii, Y., et al. (2021). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. International Journal of Molecular Sciences, 22(16), 8798. [Link]

-

Li, Y., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. International Journal of Molecular Sciences, 20(11), 2795. [Link]

-

Patsnap. (n.d.). Synthesis method of ketoprofen. Eureka | Patsnap. [Link]

-

Iwabuchi, H., et al. (1998). Studies on the stereoselective internal acyl migration of ketoprofen glucuronides using 13C labeling and nuclear magnetic resonance spectroscopy. Drug Metabolism and Disposition, 26(11), 1088-1094. [Link]

-

Chen, F. R., & Zhang, W. W. (1991). SYNTHESIS OF KETOPROFEN. Semantic Scholar. [Link]

-

PubChemLite. (n.d.). This compound (C22H22O9). PubChemLite. [Link]

- Google Patents. (n.d.). CN101759556B - Synthesis method of ketoprofen.

-

Maier, S. (2023). New Synthesis Route for Ketoprofen. ChemistryViews. [Link]

- Google Patents. (n.d.). CN101759556A - Synthesis method of ketoprofen.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. SIELC Technologies. [Link]

-

ResearchGate. (n.d.). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats. ResearchGate. [Link]

-

ResearchGate. (n.d.). Two-step enzymatic selective synthesis of water-soluble ketoprofen-saccharide conjugates in organic media. ResearchGate. [Link]

-

Jemal, M., & Whigan, D. B. (2000). Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format. Journal of Mass Spectrometry, 35(4), 504-511. [Link]

-

ResearchGate. (n.d.). Two-step enzymatic selective synthesis of water-soluble ketoprofen–saccharide conjugates in organic media. ResearchGate. [Link]

-

University of Baghdad Digital Repository. (n.d.). Analytical Methods for Determination of Ketoprofen Drug: A review. University of Baghdad. [Link]

-

Zafar, F., Shoaib, M. H., & Yousuf, R. I. (2013). Determination of Ketoprofen in Human Plasma by RP-HPLC. Scientific Research Publishing. [Link]

-

ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. [Link]

-

Journal of Food and Drug Analysis. (n.d.). A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis. [Link]

Sources

- 1. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 2. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 4. hmdb.ca [hmdb.ca]

- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 7. Stereoselective irreversible binding of ketoprofen glucuronides to albumin. Characterization of the site and the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the stereoselective internal acyl migration of ketoprofen glucuronides using 13C labeling and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 14. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Glucuronidation kinetics of R,S-ketoprofen in adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 18. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]

- 19. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]

- 20. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A molecularly imprinted polymer as solid phase extraction sorbent for ketoprofen determination in water and artificial serum prior to HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. caymanchem.com [caymanchem.com]

- 24. PubChemLite - this compound (C22H22O9) [pubchemlite.lcsb.uni.lu]

The Unstable Truth: A Technical Guide to the Chemical Characterization of Ketoprofen Glucuronide

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount. This guide provides an in-depth exploration of the chemical characterization of ketoprofen glucuronide, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ketoprofen. We will delve into the intricacies of its formation, its inherent instability as an acyl glucuronide, and the state-of-the-art analytical strategies required for its definitive identification and quantification. This document moves beyond a simple recitation of protocols to provide the rationale behind the experimental choices, empowering you to design and execute robust analytical workflows.

The Metabolic Journey of Ketoprofen: Formation of an Acyl Glucuronide

Ketoprofen, a 2-arylpropionic acid derivative, primarily undergoes metabolism in the liver through glucuronidation.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the carboxylic acid moiety of ketoprofen, forming an ester linkage. The resulting metabolite, this compound, is significantly more water-soluble than the parent drug, facilitating its excretion, predominantly in the urine.[2][3] Approximately 80% of an oral dose of ketoprofen is eliminated as its glucuronide conjugate.[3]

The formation of this compound is a critical step in the drug's clearance. However, the resulting acyl glucuronide is not a benign, stable endpoint. It is a reactive metabolite with a complex chemical personality that demands careful analytical consideration.[4]

Caption: Instability pathways of ketoprofen acyl glucuronide.

Isolation and Purification from Biological Matrices

The characterization of this compound necessitates its isolation from complex biological matrices such as urine and plasma. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. [5][6]

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol provides a general framework. Optimization is essential for specific applications.

1. Sample Pre-treatment:

-

Centrifuge the urine sample to remove particulate matter.

-

Acidify the sample to a pH of approximately 2-3 with an appropriate acid (e.g., phosphoric acid). This stabilizes the acyl glucuronide and ensures the parent compound and its metabolite are in a non-ionized form, enhancing retention on the SPE sorbent.

2. SPE Cartridge Conditioning:

-

Select a suitable SPE cartridge, such as a polymeric reversed-phase sorbent (e.g., Strata-X).

-

Condition the cartridge by sequentially passing methanol followed by acidified water (pH 2-3) through it. This activates the sorbent and creates an environment conducive to analyte retention.

3. Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

-

Wash the cartridge with a weak organic solvent in acidified water (e.g., 5% methanol in water, pH 2-3) to remove endogenous interferences without eluting the analytes of interest.

5. Elution:

-

Elute ketoprofen and its glucuronide from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

6. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the subsequent analytical technique (e.g., mobile phase for LC-MS analysis).

Structural Elucidation: Unveiling the Molecular Identity

Definitive structural confirmation of this compound relies on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective quantification of ketoprofen and its glucuronide in biological samples. [7][8] Key Considerations for LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. Gradient elution with a mobile phase consisting of an aqueous component (often with a formic or acetic acid modifier to improve peak shape and ionization) and an organic component (acetonitrile or methanol) is common. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and improved resolution. [7]* Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for both ketoprofen and its glucuronide due to the presence of the carboxylic acid group.

-

Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high specificity and reduces background noise.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Ketoprofen | 253.0 | 209.0 | The transition corresponds to the loss of CO₂ from the carboxylic acid group. [7] |

| This compound | 429.1 | 253.0 | The transition represents the cleavage of the glucuronic acid moiety, yielding the parent drug ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on the mass-to-charge ratio and fragmentation patterns, NMR spectroscopy is the gold standard for unambiguous structure elucidation. [5][9]It provides detailed information about the chemical environment of each atom in the molecule. For the characterization of this compound, a suite of 1D and 2D NMR experiments is employed. [10] Key NMR Experiments for Structural Confirmation:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal.

-

¹³C NMR: Shows the chemical shifts of all carbon atoms, providing a carbon fingerprint of the molecule.

-

Correlation Spectroscopy (COSY): A 2D experiment that reveals proton-proton coupling networks, helping to assign protons within the same spin system (e.g., within the glucuronic acid ring or the aromatic rings of ketoprofen).

-

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates directly bonded protons and carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the ketoprofen and glucuronic acid moieties through the ester linkage.

The combination of these experiments allows for the complete assignment of all proton and carbon signals, definitively confirming the structure of this compound and distinguishing it from its positional isomers. [5][10]

The Role of Enzymatic Hydrolysis

Enzymatic hydrolysis using β-glucuronidase is a common strategy in the analysis of glucuronide conjugates. [11]This approach cleaves the glucuronic acid moiety, liberating the parent drug, which can then be quantified.

Experimental Protocol: Enzymatic Hydrolysis of this compound

1. Sample Preparation:

-

Prepare the sample (e.g., urine, plasma extract) in a suitable buffer, typically at a pH optimal for the enzyme (e.g., acetate buffer, pH 5.0).

2. Enzyme Addition:

-

Add a solution of β-glucuronidase to the sample. The source of the enzyme (e.g., from E. coli, limpets, or snails) can influence its efficiency. [11] 3. Incubation:

-

Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient period to ensure complete hydrolysis.

4. Reaction Termination and Analysis:

-

Stop the reaction, often by adding a strong acid or organic solvent to precipitate the enzyme.

-

Analyze the sample for the liberated ketoprofen using a validated analytical method (e.g., LC-MS/MS).

A Word of Caution: As mentioned earlier, acyl migration can lead to the formation of isomers that are resistant to β-glucuronidase. Therefore, relying solely on enzymatic hydrolysis for quantification can lead to an underestimation of the total this compound concentration. Direct measurement of the intact glucuronide is the preferred approach for accurate quantification.

Method Validation: Ensuring Data Integrity

Any analytical method used for the characterization and quantification of this compound must be rigorously validated to ensure the reliability of the results. [12]Key validation parameters, as outlined by regulatory agencies, include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. This is particularly critical for the unstable this compound.

Conclusion

The chemical characterization of this compound is a multifaceted challenge that requires a deep understanding of its metabolic formation, inherent instability, and reactivity. A combination of meticulous sample handling, robust separation techniques like UHPLC, and powerful detection and structural elucidation tools such as tandem mass spectrometry and NMR spectroscopy is essential for accurate and reliable analysis. By appreciating the nuances of this reactive metabolite, researchers and drug development professionals can generate high-quality data that is crucial for understanding the disposition and safety profile of ketoprofen.

References

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.

- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.

- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. MDPI.

- What is the mechanism of Ketoprofen?

- Method Validation Guidelines.

- Stereoselective pharmacokinetics of ketoprofen and this compound in end-stage renal disease: evidence for a 'futile cycle' of elimination.

- 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv

- Showing metabocard for this compound (HMDB0010334).

- The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online.

- Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism. PubMed.

- Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide. PubMed.

- in vitro irreversible binding and degradation of - (r)- and (s)-ketoprofen glucuronides to plasma proteins.

- Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. PubMed.

- Development of a SPE–UHPLC–MS/MS methodology for the determination of non-steroidal anti-inflamm

- Application Note: Structural Elucidation of 3-Hydroxy Ketoprofen using NMR Spectroscopy. Benchchem.

- Structure Elucid

- Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine. Sigma-Aldrich.

- Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn AL-Haitham Journal For Pure and Applied Sciences.

- Stereoselective binding of the glucuronide of ketoprofen enantiomers to human serum albumin. PubMed.

Sources

- 1. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective pharmacokinetics of ketoprofen and this compound in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. recipp.ipp.pt [recipp.ipp.pt]

- 7. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biopharminternational.com [biopharminternational.com]

In Vitro Biosynthesis of Ketoprofen Glucuronide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro biosynthesis of ketoprofen glucuronide, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. Glucuronidation, a critical Phase II metabolic pathway, governs the clearance and detoxification of numerous xenobiotics, and its characterization is fundamental to modern drug development.[1][2] This document moves beyond simplistic protocols to deliver an in-depth understanding of the biochemical mechanisms, the rationale behind experimental design choices, and the establishment of self-validating systems for robust and reproducible data generation. We will explore the enzymatic machinery, specifically the UDP-glucuronosyltransferase (UGT) isoforms responsible for ketoprofen conjugation, and provide detailed, field-proven methodologies for reaction execution using human liver microsomes (HLM).[1][3] The guide culminates with best practices for analytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring researchers, scientists, and drug development professionals are equipped to generate high-fidelity metabolic data.[4][5]

Introduction & Scientific Rationale

Ketoprofen: A Pharmacological Context

Ketoprofen is a potent NSAID belonging to the propionic acid class, widely utilized for its analgesic and anti-inflammatory properties.[4] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2] Like many carboxylic acid-containing drugs, the metabolic fate of ketoprofen is a critical determinant of its pharmacokinetic profile and duration of action.

The Significance of Glucuronidation in Drug Metabolism

The biotransformation of drugs is typically a two-phase process. While Phase I reactions introduce or expose functional groups, Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6] Glucuronidation is arguably the most significant Phase II pathway, catalyzed by the UGT superfamily of enzymes.[1][7] This process involves the covalent attachment of glucuronic acid from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a drug molecule.[7][8] For ketoprofen, this results in the formation of an acyl glucuronide, a more polar and readily excretable compound.[9] Studying this pathway is paramount, as alterations in UGT activity—due to genetic polymorphisms or drug-drug interactions—can significantly impact drug clearance and patient safety.[8][10]

The Power of In Vitro Models: Human Liver Microsomes

To investigate metabolic pathways outside of complex in vivo systems, researchers rely on robust in vitro models. Human liver microsomes (HLM) are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and represent a gold standard for metabolic studies.[3][11] They are a rich source of Phase I (e.g., Cytochrome P450s) and Phase II enzymes, including a comprehensive suite of UGTs.[12][13] The key advantage of HLM is that they provide a physiologically relevant enzymatic environment, allowing for the accurate prediction of metabolic pathways and the determination of kinetic parameters, which are essential for forecasting in vivo clearance.[3][14]

The Core Enzymology of Ketoprofen Glucuronidation

The UDP-Glucuronosyltransferase (UGT) Superfamily

UGTs are a diverse group of enzymes primarily located in the liver, responsible for the glucuronidation of a vast array of substrates.[7][15] Based on sequence homology, they are categorized into families and subfamilies, with the UGT1A and UGT2B families being the most critical for drug metabolism.[7][15]

UGT Isoforms Responsible for Ketoprofen Metabolism

Ketoprofen is not a substrate for all UGTs; specific isoforms exhibit catalytic preference. Extensive research has identified that the glucuronidation of ketoprofen is predominantly catalyzed by UGT2B7 , with contributions from other isoforms such as UGT1A9 and UGT2B4 .[1][16] Understanding which isoforms are involved is crucial for predicting potential drug-drug interactions. For instance, if a co-administered drug is a potent inhibitor of UGT2B7, it could impair ketoprofen clearance, leading to elevated plasma concentrations and potential toxicity.[17]

The Reaction Mechanism

The biosynthesis of this compound follows a compulsory ordered bi-bi kinetic mechanism.[7] The cofactor, UDPGA, first binds to the UGT enzyme. This is followed by the binding of the substrate, ketoprofen. The enzyme then catalyzes the nucleophilic attack of the carboxylate group of ketoprofen on the anomeric carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of ketoprofen acyl glucuronide and the release of UDP. This reaction transforms the lipophilic ketoprofen into a highly water-soluble conjugate ready for elimination.[7][9]

Biochemical Pathway of Ketoprofen Glucuronidation

Caption: The UGT-catalyzed conjugation of ketoprofen with UDP-Glucuronic Acid.

Experimental Design & Protocol Validation

Selecting the In Vitro System: HLM vs. Recombinant UGTs

The choice of enzyme source is dictated by the experimental question.

-

Human Liver Microsomes (HLM): Ideal for determining the overall metabolic clearance and obtaining a profile that reflects the integrated activity of all present enzymes. This guide focuses on HLM as it is the most common starting point.[12]

-

Recombinant UGTs: These are individual UGT isoforms expressed in cell lines (e.g., insect cells).[15][18] They are used for reaction phenotyping—the definitive identification of which specific enzyme(s) metabolize the drug. This is typically a follow-up study after initial screening with HLM.[10]

Critical Reagents and Their Rationale

A successful biosynthesis experiment depends on the correct composition of the incubation mixture. Each component has a specific and critical function.

-

Human Liver Microsomes (HLM): The source of UGT enzymes. A final protein concentration of 0.2-0.5 mg/mL is often recommended to ensure linear reaction kinetics while minimizing non-specific binding.[19]

-

Ketoprofen: The substrate. It is typically dissolved in a minimal amount of organic solvent (e.g., DMSO, Acetonitrile) to create a stock solution. The final solvent concentration in the incubation must be kept low (<1%) to prevent enzyme inhibition.[20]

-

UDPGA (Uridine 5'-diphospho-glucuronic acid): The essential cofactor. Without UDPGA, the glucuronidation reaction cannot proceed.[13]

-

Alamethicin: This is a pore-forming peptide and a critical component for in vitro UGT assays. UGT enzymes are embedded within the microsomal membrane, which can restrict the access of the water-soluble UDPGA cofactor to the enzyme's active site (a phenomenon known as latency). Alamethicin disrupts the membrane integrity, ensuring UDPGA can freely access the enzyme, thus revealing maximal UGT activity.[13][20][21]

-

Magnesium Chloride (MgCl₂): Serves as a UGT activator and is a required cofactor for many UGT isoforms.[20][22]

-

Potassium Phosphate Buffer (pH 7.4): Maintains a stable, physiologically relevant pH, which is crucial for optimal enzyme function.[22]

-

Quenching Solution: A cold organic solvent, typically acetonitrile containing an internal standard, is used to terminate the reaction by precipitating proteins and denaturing the enzymes.[22][23]

Experimental Workflow for Ketoprofen Glucuronidation

Caption: A standard workflow for an in vitro microsomal incubation experiment.

A Self-Validating Protocol for this compound Synthesis

This protocol is designed to be self-validating through the inclusion of essential negative controls. These controls are not optional; they are integral to ensuring the integrity and interpretability of the data.

Preparation of Reagents and Stock Solutions

-

Ketoprofen Stock (10 mM): Prepare in 100% acetonitrile or DMSO.

-

UDPGA Stock (50 mM): Prepare in ultrapure water.

-

Alamethicin Stock (5 mg/mL): Prepare in ethanol.

-

MgCl₂ Stock (1 M): Prepare in ultrapure water.

-

Potassium Phosphate Buffer (0.5 M, pH 7.4): Prepare in ultrapure water.

Microsomal Incubation: Step-by-Step Procedure

-

Thaw HLM: Thaw a vial of pooled HLM (e.g., 20 mg/mL stock) slowly on ice.[20]

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding UDPGA and Ketoprofen) sufficient for all reactions. Refer to Table 1 for component volumes.

-

Aliquot Master Mix: Distribute the master mix into individual reaction tubes.

-

Add Substrate: Add the ketoprofen working solution to each tube (except for "no substrate" controls).

-

Pre-incubate: Vortex gently and pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes. This allows the system to reach thermal equilibrium and facilitates alamethicin's action on the membranes.[19]

-

Initiate Reaction: Start the reaction by adding the UDPGA working solution to each tube at timed intervals (e.g., every 15 seconds). Vortex gently.

-

Incubate: Continue incubation at 37°C for the desired time period (e.g., 30 minutes for a single time point, or sample at 0, 5, 15, 30, 60 minutes for kinetics).

-

Terminate Reaction: Stop each reaction at the precise time by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).[22][23]

-

Process: Vortex vigorously to ensure complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Table 1: Example Incubation Conditions (Final Volume: 200 µL)

| Component | Stock Concentration | Volume per Reaction | Final Concentration | Rationale |

| Potassium Phosphate Buffer | 0.5 M, pH 7.4 | 20 µL | 50 mM | Optimal pH for enzyme activity |

| Human Liver Microsomes | 20 mg/mL | 5 µL | 0.5 mg/mL | Sufficient enzyme for measurable turnover |

| Alamethicin | 5 mg/mL | 2 µL | 50 µg/mL | Overcomes membrane latency |

| MgCl₂ | 1 M | 2 µL | 10 mM | UGT enzyme activator |

| Ketoprofen | 100 µM | 2 µL | 1 µM | Substrate concentration (should be optimized) |

| Ultrapure Water | N/A | 149 µL | N/A | To final volume |

| Initiating Reagent | ||||

| UDPGA | 50 mM | 20 µL | 5 mM | Saturating cofactor concentration |

Control Experiments for Protocol Validation

Run these controls in parallel with your main experiment to ensure the observed metabolite formation is valid.

-

No UDPGA Control: Replace UDPGA solution with water. Expected result: No (or negligible) this compound formation. This validates the reaction's dependence on the cofactor.

-

No HLM Control: Replace the HLM suspension with buffer. Expected result: No metabolite formation. This confirms the reaction is enzyme-mediated.

-

Heat-Inactivated HLM Control: Use microsomes that have been pre-heated (e.g., 95°C for 10 min) before adding them to the reaction. Expected result: No metabolite formation. This proves the catalysis is due to functional, properly folded enzymes.[20]

-

Time-Zero Control: Terminate the reaction with acetonitrile immediately after adding UDPGA. This establishes the analytical baseline and accounts for any non-enzymatic degradation or background signal.[20]

Analytical Quantification & Data Interpretation

Principle of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical technique for this application.[5][24] LC separates the parent drug (ketoprofen) from its metabolite (this compound) based on their physicochemical properties (e.g., polarity). The mass spectrometer then provides highly sensitive and specific detection by measuring the mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions generated via collision-induced dissociation.[4] This specificity is crucial for distinguishing the metabolite from complex biological matrix components.

Table 2: Example LC-MS/MS Parameters for Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ketoprofen | 253.0 (Negative) | 209.0 | ESI- |

| This compound | 429.1 (Negative) | 253.0 | ESI- |

| Internal Standard (e.g., Diclofenac) | 294.0 (Negative) | 250.0 | ESI- |

| (Note: These m/z values are illustrative and must be empirically optimized on the specific instrument used.[5]) |

Interpreting the Results

The output from the LC-MS/MS is a chromatogram showing peaks corresponding to ketoprofen and its glucuronide. By comparing the peak area of the analyte to that of the internal standard, and referencing a standard curve of synthetically prepared this compound, one can accurately quantify the amount of metabolite formed. For kinetic studies, plotting the metabolite concentration against time allows for the calculation of the initial rate of formation (V₀).

Conclusion & Future Directions

This guide has detailed a robust, scientifically-grounded approach to the in vitro biosynthesis of this compound. By understanding the underlying enzymology and implementing a self-validating experimental design, researchers can generate high-quality, reliable data on the metabolic fate of ketoprofen. This foundational knowledge is the bedrock for more advanced studies, such as:

-

Enzyme Kinetics: Determining key parameters like Kₘ and Vₘₐₓ to understand the affinity and efficiency of the UGT enzymes.

-

Reaction Phenotyping: Using a panel of recombinant UGTs to precisely identify all contributing isoforms.[10]

-

Drug-Drug Interaction (DDI) Studies: Assessing the potential for co-administered drugs to inhibit ketoprofen glucuronidation, a critical step in preclinical safety assessment.[25][26]

-

Stereoselectivity Studies: Investigating if UGT enzymes preferentially metabolize one enantiomer of ketoprofen over the other, which can have significant pharmacological implications.[16]

By adhering to these principles of scientific integrity and methodological rigor, professionals in drug development can confidently characterize the metabolic pathways that are critical to bringing safer and more effective medicines to patients.

References

-

Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide. Drug Metabolism and Disposition, 39(8), 1463-1470. [Link]

-

Gupta, P., & Doss, G. P. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

-

Patsnap Synapse. (2024). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap. [Link]

-

Di, L., & Obach, R. S. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(8), 645–654. [Link]

-

ProQuest. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. Applied Biochemistry and Biotechnology. [Link]

-

SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]

-

Mojarrab, B., et al. (2007). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 35(11), 2166-2173. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0010334). HMDB. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ketoprofen? Patsnap. [Link]

-

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(2), 115-130. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

-

Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology, 63(3), 307-310. [Link]

-

Joo, J., et al. (2015). Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS. Biopharmaceutics & Drug Disposition, 36(4), 245-251. [Link]

-

Sun, H., et al. (2020). Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. Molecules, 25(11), 2639. [Link]

-

Semantic Scholar. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (2000). Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-

Gagan, S. B., et al. (2009). Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes. Drug Metabolism and Disposition, 37(1), 82-89. [Link]

-

Charles River Laboratories. (2021). New Assays to Assess Drug-Drug Interactions. Charles River Laboratories. [Link]

-

Jedziniak, P., et al. (2012). Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(33), 8249-8257. [Link]

-

Hsieh, Y. T., & Huang, Y. L. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8153. [Link]

-

Spahn-Langguth, H., et al. (1998). Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 673-686. [Link]

-

ResearchGate. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. ResearchGate. [Link]

-

Asian Journal of Chemistry. (2010). Synthesis and Biological Properties of Ketoprofen Glucopyranoside Conjugates. Asian Journal of Chemistry. [Link]

-

MDPI. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2022). View of Analytical Methods for Determination of Ketoprofen Drug: A review. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-

ResearchGate. (n.d.). Analytical methods for determining ketoprofen. ResearchGate. [Link]

-

Court, M. H., et al. (1999). (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7. Drug Metabolism and Disposition, 27(9), 1025-1031. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. SIELC Technologies. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

MDPI. (2024). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. Molecules. [Link]

-

ResearchGate. (2024). Production of Ibuprofen Acyl Glucosides by Human UGT2B7. bioRxiv. [Link]

-

CORE. (n.d.). IN VITRO RELEASE OF KETOPROFEN FROM PROPRIETARY AND EXTEMPORANEOUSLY MANUFACTURED GELS. CORE. [Link]

-

ResearchGate. (2014). The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. ResearchGate. [Link]

-

MDPI. (2024). Microbial Cell Factories for Phenylethanoid Glycosides: A Review on Engineering Strategies and Perspectives. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (1995). in vitro irreversible binding and degradation of - (r)- and (s)-ketoprofen glucuronides to plasma proteins. Drug Metabolism and Disposition. [Link]

-

JoVE. (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. JoVE. [Link]

-

National Center for Biotechnology Information. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Frontiers in Pharmacology. [Link]

Sources

- 1. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 3. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]

- 4. hakon-art.com [hakon-art.com]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. hmdb.ca [hmdb.ca]

- 10. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 13. oyc.co.jp [oyc.co.jp]

- 14. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Determination of non-steroidal anti-inflammatory drugs and their metabolites in milk by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stereospecific Synthesis of Ketoprofen Glucuronide Enantiomers

Abstract

This technical guide provides a comprehensive overview of the methodologies for the stereospecific synthesis of (R)- and (S)-ketoprofen glucuronide, the primary phase II metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), ketoprofen. The pharmacological activity of ketoprofen is predominantly associated with the (S)-enantiomer, making the synthesis and analysis of its individual stereoisomeric metabolites critical for in-depth pharmacokinetic, metabolic, and toxicological studies.[1] This document details both enzymatic and chemical synthesis strategies, purification via preparative chiral high-performance liquid chromatography (HPLC), and thorough characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The protocols and rationale presented herein are intended for researchers, scientists, and drug development professionals engaged in advanced drug metabolism and bioanalytical studies.

Introduction: The Significance of Stereoisomerism in Ketoprofen Metabolism

Ketoprofen, chemically known as (±)-2-(3-benzoylphenyl)propionic acid, is a chiral NSAID marketed as a racemic mixture.[2] The anti-inflammatory and analgesic effects are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The (R)-enantiomer is significantly less active but can undergo unidirectional chiral inversion to the active (S)-form in vivo.[1]

The primary route of elimination for ketoprofen is hepatic glucuronidation, forming acyl-β-D-glucuronides that are excreted in the urine.[1] This metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme in this biotransformation.[3] The resulting metabolites, (R)-ketoprofen glucuronide and (S)-ketoprofen glucuronide, are diastereomers with distinct physicochemical and biological properties. There is evidence that these acyl glucuronide metabolites can be reactive, potentially leading to covalent binding with proteins and contributing to idiosyncratic drug toxicity.[4] Therefore, access to enantiomerically pure standards of each ketoprofen glucuronide is paramount for:

-

Stereoselective Pharmacokinetic Profiling: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.

-

Metabolic Stability Studies: To investigate the stereoselectivity of UGT enzymes and potential for drug-drug interactions.

-

Toxicological Assessment: To evaluate the potential for stereoselective protein adduction and other adverse effects.

-

Reference Standards: For the quantitative bioanalysis of ketoprofen metabolites in complex biological matrices.

This guide provides the scientific foundation and practical protocols to enable the synthesis and characterization of these vital metabolic standards.

Strategic Approaches to Stereospecific Synthesis

The synthesis of individual this compound enantiomers can be approached through two primary strategies: enzymatic synthesis, which mimics the biological metabolic pathway, and chemical synthesis, which offers greater control over reaction conditions and scalability.

Enzymatic Synthesis: A Biomimetic Approach

Enzymatic synthesis provides a direct and biologically relevant route to the desired glucuronide enantiomers. This method leverages the catalytic activity of specific UGT isoforms, primarily UGT2B7, to conjugate the individual ketoprofen enantiomers with a glucuronic acid donor.

Causality of Experimental Choices:

-

Enzyme Source: Recombinant human UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells) is the preferred enzyme source.[5][6] This ensures high catalytic activity and eliminates interference from other UGT isoforms present in human liver microsomes.

-

Substrate: Enantiomerically pure (R)- or (S)-ketoprofen is used as the starting material to ensure the stereospecificity of the final product.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) is the essential activated glucuronic acid donor for the UGT-catalyzed reaction.

-

Reaction Conditions: The reaction is typically performed at physiological pH (around 7.4) and 37°C to ensure optimal enzyme activity. The inclusion of a detergent, such as alamethicin, is often necessary to disrupt the microsomal membrane and allow the cofactor access to the enzyme's active site.

Experimental Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of this compound enantiomers.

Detailed Protocol for Enzymatic Synthesis:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

100 mM Phosphate buffer (pH 7.4)

-

10 mM MgCl₂

-

50 µg/mL Alamethicin

-

Recombinant human UGT2B7 (final concentration to be optimized based on enzyme activity)

-

Enantiomerically pure (R)- or (S)-ketoprofen (final concentration typically 100-500 µM, dissolved in a minimal amount of DMSO)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.

-

Initiation: Start the reaction by adding UDPGA to a final concentration of 2-5 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by analytical HPLC-MS/MS.

-

Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized glucuronide for purification.

Chemical Synthesis: A Controlled and Scalable Route

Chemical synthesis offers an alternative pathway that is often more amenable to scale-up and can provide access to larger quantities of the desired metabolites. The key challenge in the chemical synthesis of this compound is the stereoselective formation of the 1-O-acyl-β-D-glucuronide linkage. The Koenigs-Knorr reaction is a classic and effective method for this transformation.[2][7]

Causality of Experimental Choices:

-

Glucuronic Acid Donor: A protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is used as the glycosyl donor. The protecting groups prevent unwanted side reactions and the bromide at the anomeric position serves as a good leaving group.

-

Ketoprofen Enantiomer: The enantiomerically pure (R)- or (S)-ketoprofen is used as the glycosyl acceptor.

-

Promoter: A heavy metal salt, such as silver carbonate or silver oxide, is used to promote the reaction by activating the anomeric bromide.[2]

-

Stereocontrol: The use of an acetyl protecting group at the C-2 position of the glucuronic acid donor provides neighboring group participation, which directs the incoming nucleophile (ketoprofen) to the opposite face, resulting in the formation of the desired 1,2-trans (β) glycosidic linkage.[2]

-

Deprotection: The final step involves the removal of the protecting groups (acetyl and methyl ester) under mild basic conditions to yield the final product.

Chemical Synthesis Pathway:

Caption: Chemical synthesis of this compound via the Koenigs-Knorr reaction.

Detailed Protocol for Chemical Synthesis:

-

Glycosylation (Koenigs-Knorr Reaction):

-

To a solution of enantiomerically pure (R)- or (S)-ketoprofen (1 equivalent) in anhydrous dichloromethane, add silver carbonate (1.5 equivalents).

-

To this suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the protected this compound.

-

-

Deprotection:

-

Dissolve the protected this compound in a mixture of methanol and water.

-

Cool the solution to 0°C and add a solution of lithium hydroxide or sodium hydroxide (3-4 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

-

Once the reaction is complete, carefully acidify the mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification and Separation of Enantiomers

The crude product from either the enzymatic or chemical synthesis will require purification to obtain the individual this compound enantiomers in high purity. Preparative chiral HPLC is the method of choice for this separation.

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of profen enantiomers and their derivatives.[8] These CSPs provide a chiral environment that allows for differential interactions with the two diastereomeric glucuronides, leading to their separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is often added to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

-

Detection: UV detection at a wavelength where ketoprofen exhibits strong absorbance (around 254-260 nm) is commonly used.

Detailed Protocol for Preparative Chiral HPLC:

-

Column: A preparative-scale chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase would be a mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The exact ratio should be optimized for baseline separation.

-

Flow Rate: The flow rate will depend on the column dimensions and should be optimized for the best balance of resolution and run time.

-

Sample Preparation: Dissolve the crude product in the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the two separated enantiomeric peaks.

-

Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

-

Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated (R)- and (S)-ketoprofen glucuronides.

Structural and Stereochemical Characterization

Rigorous characterization of the synthesized this compound enantiomers is essential to confirm their identity, purity, and stereochemistry. A combination of NMR spectroscopy and mass spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized glucuronides.

-

¹H NMR: The proton NMR spectrum will confirm the presence of both the ketoprofen and glucuronic acid moieties. Key signals to look for include the aromatic protons of the benzoylphenyl group, the methyl and methine protons of the propionic acid side chain, and the anomeric proton of the glucuronic acid ring. The coupling constant of the anomeric proton (H-1' of the glucuronic acid) is diagnostic of the stereochemistry of the glycosidic bond. A large coupling constant (typically around 7-8 Hz) is indicative of a trans-diaxial relationship between H-1' and H-2', confirming the desired β-anomeric configuration.[9]

-

¹³C NMR: The carbon NMR spectrum provides complementary structural information, showing the signals for all the carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1') is also characteristic of the β-configuration.[9]

Representative NMR Data:

| Assignment | ¹H Chemical Shift (ppm) (approx.) | ¹³C Chemical Shift (ppm) (approx.) |

| Ketoprofen Moiety | ||

| Aromatic Protons | 7.4 - 7.9 | 128 - 138 |

| CH-COOH | ~3.8 | ~45 |

| CH₃ | ~1.5 | ~18 |

| C=O (ketone) | - | ~196 |

| C=O (ester) | - | ~175 |

| Glucuronide Moiety | ||

| H-1' (anomeric) | ~5.8 (d, J ≈ 7.5 Hz) | ~95 |

| H-2', H-3', H-4' | 3.4 - 3.7 | 72 - 76 |

| H-5' | ~3.8 | ~77 |

| C-6' (COOH) | - | ~172 |

Note: Exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

-